
5-(Bromomethyl)-2-cyclopropylthiazole
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Overview
Description
5-(Bromomethyl)-2-cyclopropylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclopropylthiazole typically involves the bromination of 2-cyclopropylthiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-cyclopropylthiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-cyclopropylthiazole.
Scientific Research Applications
5-(Bromomethyl)-2-cyclopropylthiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclopropylthiazole involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-cyclopropylthiazole
- 5-(Iodomethyl)-2-cyclopropylthiazole
- 2-Cyclopropylthiazole
Comparison: 5-(Bromomethyl)-2-cyclopropylthiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .
Q & A
Basic Question: What synthetic methodologies are recommended for the preparation of 5-(Bromomethyl)-2-cyclopropylthiazole?
Answer:
The synthesis typically involves a multi-step approach:
- Thiazole Ring Formation : Cyclization reactions using α-bromoketones or Hantzsch thiazole synthesis (thioamide + α-halocarbonyl compounds) are common .
- Bromomethyl Introduction : Post-cyclization bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
- Cyclopropane Functionalization : Cyclopropyl groups can be introduced via cross-coupling (e.g., Suzuki-Miyaura) or alkylation of pre-functionalized thiazoles .
Key Considerations : Solvent choice (e.g., THF or DMF), temperature control, and inert atmospheres (argon/nitrogen) are critical to minimize side reactions.
Advanced Question: How can regioselectivity challenges in bromomethyl substitution on the thiazole ring be addressed?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-rich positions on the thiazole ring are more susceptible to bromination. Computational tools (e.g., DFT) predict reactive sites by analyzing electron density .
- Steric Hindrance : Bulky substituents (e.g., cyclopropyl) direct bromination to less hindered positions.
- Reagent Choice : NBS with radical initiators (e.g., AIBN) favors allylic or benzylic bromination, while electrophilic bromine sources (e.g., Br₂) target aromatic systems .
Validation : Monitor reaction progress with TLC and confirm regiochemistry via NOESY NMR or X-ray crystallography .
Basic Question: What analytical techniques are essential for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons/carbons adjacent to bromine and cyclopropyl groups (e.g., characteristic downfield shifts for Br-CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns .
- X-ray Crystallography : Resolves bond lengths/angles and validates spatial arrangement, especially for cyclopropyl-thiazole conformations .
Advanced Question: How does this compound degrade under varying pH and temperature conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at -20°C under inert conditions to prevent radical-mediated degradation .
- pH Sensitivity : The bromomethyl group hydrolyzes in basic conditions (pH > 9) to form hydroxymethyl derivatives. Acidic conditions (pH < 3) may protonate the thiazole nitrogen, altering reactivity .
Mitigation : Use buffered solvents (e.g., phosphate buffer) for biological assays and avoid prolonged exposure to light/moisture .
Basic Question: What strategies are used to design bioactivity studies for this compound?
Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with thiazoles (e.g., kinases, GPCRs) .
- In Vitro Assays : Screen for antimicrobial activity (MIC assays) or anticancer potential (cell viability assays like MTT) using cyclopropyl-thiazole analogs as references .
- Structure-Activity Relationship (SAR) : Modify the bromomethyl or cyclopropyl groups to assess their role in bioactivity .
Advanced Question: How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
Answer:
- HOMO-LUMO Analysis : Identifies electrophilic/nucleophilic sites for reaction planning. The cyclopropyl group lowers LUMO energy, enhancing electron-deficient character .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein docking) to guide drug design .
Software Tools : Gaussian, ORCA, or AutoDock Vina are commonly used .
Advanced Question: How should researchers resolve contradictions in crystallographic data for brominated thiazole derivatives?
Answer:
- Data Validation : Cross-check unit cell parameters (e.g., α, β, γ angles) and R-factors against published standards .
- Disorder Modeling : Use software like SHELXL to refine disordered bromine or cyclopropyl positions .
- Comparative Analysis : Compare with structurally similar compounds (e.g., 2-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole) to identify trends in bond lengths/angles .
Basic Question: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve polar impurities, particularly in biologically active samples .
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
5-(bromomethyl)-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNS/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 |
InChI Key |
HVPQKYTVDLULAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CBr |
Origin of Product |
United States |
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